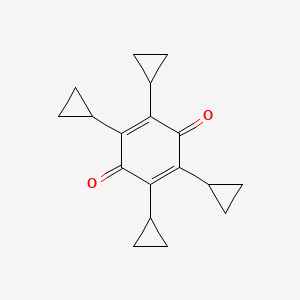
2,3,5,6-Tetracyclopropylcyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetracyclopropylcyclohexa-2,5-diene-1,4-dione is an organic compound characterized by a cyclohexadiene ring substituted with four cyclopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetracyclopropylcyclohexa-2,5-diene-1,4-dione typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of cyclohexadiene with a cyclopropylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetracyclopropylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diene structure to a more saturated form.
Substitution: The cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives.
Scientific Research Applications
2,3,5,6-Tetracyclopropylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetracyclopropylcyclohexa-2,5-diene-1,4-dione is largely defined by its chemical structure. The presence of cyclopropyl groups introduces significant strain and reactivity, making the compound a versatile intermediate in various chemical reactions. The cyclohexadiene ring can participate in electron transfer processes, facilitating reactions such as oxidation and reduction.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetramethylcyclohexa-2,5-diene-1,4-diimine: This compound has methyl groups instead of cyclopropyl groups, leading to different reactivity and applications.
2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-dione: The presence of fluorine atoms imparts unique electronic properties compared to cyclopropyl groups.
2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione: Amino groups provide different functional capabilities and reactivity.
Uniqueness
2,3,5,6-Tetracyclopropylcyclohexa-2,5-diene-1,4-dione is unique due to the presence of cyclopropyl groups, which introduce significant ring strain and reactivity. This makes it a valuable compound for the synthesis of novel materials and complex molecules.
Properties
CAS No. |
63227-26-9 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2,3,5,6-tetracyclopropylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H20O2/c19-17-13(9-1-2-9)14(10-3-4-10)18(20)16(12-7-8-12)15(17)11-5-6-11/h9-12H,1-8H2 |
InChI Key |
TTXUOLNKYFRKTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=O)C(=C(C2=O)C3CC3)C4CC4)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















